molecular formula C24H25NO6 B1332016 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 369403-24-7

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B1332016
CAS No.: 369403-24-7
M. Wt: 423.5 g/mol
InChI Key: JACJNSRYTDVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method involves the use of Fmoc-protected amino acids and dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often include the use of dichloromethane as a solvent and the addition of tert-butyl 2,2,2-trichloroacetimidate to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of coupling and deprotection required for the synthesis of complex peptides and related compounds.

Chemical Reactions Analysis

Types of Reactions

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable tool in the synthesis of complex peptides and other organic molecules.

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c26-21(27)23(9-11-24(12-10-23)30-13-14-31-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACJNSRYTDVVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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